

Crystal Structures and Phase Transitions of n-Octacosane

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Compound Focus: Octacosane

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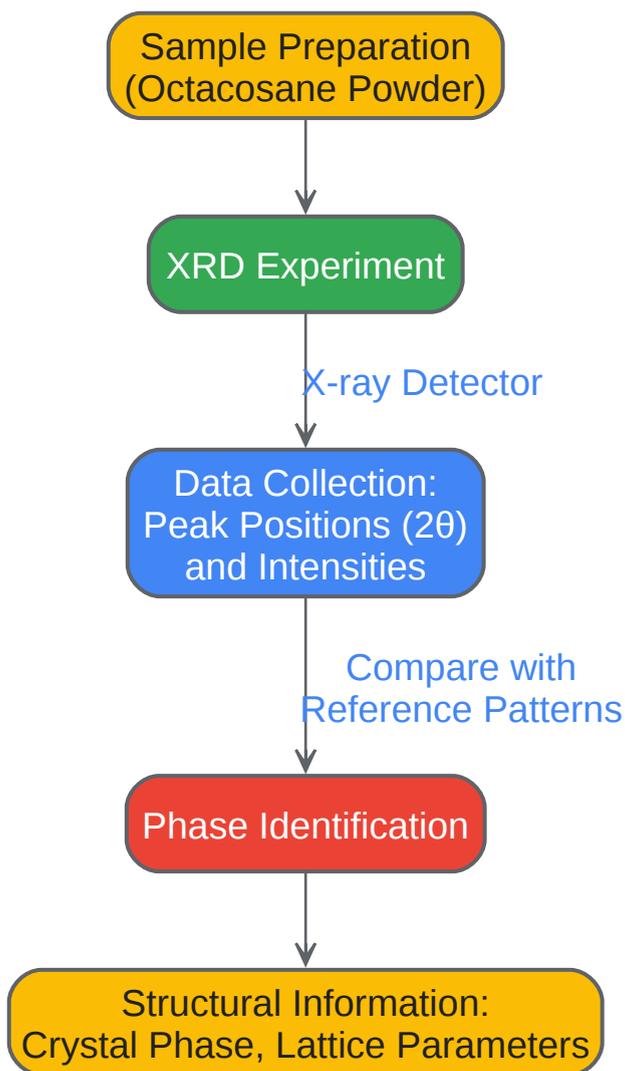
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n-**Octacosane** (C₂₈H₅₈) is a long-chain n-alkane that exhibits multiple solid-phase transitions before melting. These phases, known as **rotator phases**, are characterized by crystalline order in the molecular positions but rotational disorder around the long molecular axis [1].

Phase	Temperature Range (°C)	Characteristics & Diffraction Evidence
High-Temperature Rotator (R _{IV})	Near melting point (61-63 °C) [2]	Tilted molecules; Characteristic XRD pattern that changes upon nanoconfinement [1].
Intermediate Rotator (R _{III})	Intermediate temperatures [1]	Specific structure; Completely disappears under nanoconfinement [1].
Low-Temperature Crystalline	Room temperature and below	Molecules in all-trans conformation , arranged in an orthorhombic structure [3].
Hexatic Mesophase (under confinement)	Higher temperature (replaces R _{IV}) [1]	A new, disordered phase induced by confinement, resembling a hexatic mesophase [1].
RI Rotator Phase (under confinement)	Lower temperature (replaces R _{III}) [1]	A different rotator phase induced by confinement [1].

The following diagram illustrates the general workflow for conducting and analyzing a powder XRD experiment, from sample preparation to phase identification, which applies to the study of materials like **n-octacosane**.



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XRD Analysis Workflow

Experimental Data from Research Studies

The quantitative data below is extracted from published experiments and is essential for identifying **n-octacosane** and understanding its behavior under different conditions.

Material / Condition	Phase Transition Temperatures (°C)	Associated XRD Observations
Bulk n-Octacosane [2]	Melting point: 61.5	Two DSC peaks on heating; high-temp peak indicates rotator-to-melt transition [2].
n-Octacosane in nanopores [2]	Melting point depression: ~35 to 45 (for 7.5nm pores)	Linear depression of transition temperatures with inverse pore diameter; confirmed by XRD [2].
n-Octacosane in NPAs [4]	Stable loading in aerogel	XRD confirms n-octacosane is physically absorbed ; composite retains crystallinity [4].

Key Experimental Protocols

For reliable results, the experimental methodology is critical. Here are protocols from the studies consulted:

- **Sample Preparation for Confinement Studies:** n-**Octacosane** is infused into porous support matrices (e.g., Controlled Pore Glasses, SBA-15, NFC/PDA aerogels) by placing the support in **molten n-octacosane at 80°C** under vacuum to ensure complete pore filling [2] [4].
- **XRD Characterization Parameters:** Experiments are typically performed using a **powder X-ray diffractometer** with Cu K α radiation ($\lambda = 1.54184 \text{ \AA}$). Data is collected over a **2 θ range of 5° to 50°** at a scanning rate of **10° per minute** [4].
- **In-Situ Temperature-Dependent XRD:** To track phase transitions, samples are analyzed with XRD while placed on a heating stage, allowing patterns to be collected at controlled temperature intervals [1].

Key Insights for Researchers

- **Confinement Drives Phase Changes:** Nanoconfinement can **suppress certain bulk rotator phases (R_{III}) and stabilize new ones (RI, Hexatic)**, crucial for designing nano-enabled products [1].
- **Identify Phases with XRD Patterns:** The distinct XRD patterns of each phase serve as a fingerprint; comparing patterns from confined systems to bulk references is essential for correct phase identification [5] [1].
- **Combine DSC and XRD:** Using **Differential Scanning Calorimetry (DSC) with XRD** provides a complete picture by correlating thermal events (DSC peaks) with structural changes (XRD pattern shifts) [2] [1].

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